N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The dioxoloacridine moiety is known to intercalate with DNA, potentially affecting gene expression and cellular processes . The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)phenyl)methanesulfonamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.
2-(7-nitro-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-ethanol: Contains a nitro group and an ethanol moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
141991-27-7 |
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Molecular Formula |
C22H19N3O5S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-([1,3]dioxolo[4,5-b]acridin-10-ylamino)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H19N3O5S/c1-28-19-9-13(25-31(2,26)27)7-8-17(19)24-22-14-5-3-4-6-16(14)23-18-11-21-20(10-15(18)22)29-12-30-21/h3-11,25H,12H2,1-2H3,(H,23,24) |
InChI Key |
HKVYASRWUBYOMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=C4C(=CC3=NC5=CC=CC=C52)OCO4 |
Origin of Product |
United States |
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